
4,7-Dimethoxy-3-phenyl-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethoxy-3-phenyl-2H-1-benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives It is characterized by the presence of methoxy groups at the 4 and 7 positions, a phenyl group at the 3 position, and a benzopyran-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-3-phenyl-2H-1-benzopyran-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4,7-dimethoxy-2H-1-benzopyran-2-one with a phenyl-substituted reagent under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to ensure consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-3-phenyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy groups at the 4 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as alcohols or alkanes.
Substitution: Substituted derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
4,7-Dimethoxy-3-phenyl-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer, antiviral, and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,7-Dimethoxy-3-phenyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways, such as cyclooxygenase or lipoxygenase.
Signal Transduction Modulation: Modulating signaling pathways, such as the MAPK or NF-κB pathways, to exert anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxy-2H-1-benzopyran-2-one: Similar structure but lacks the phenyl group at the 3 position.
4,7-Dimethoxy-2H-1-benzopyran-2-one: Similar structure but lacks the phenyl group at the 3 position.
3-Phenyl-2H-1-benzopyran-2-one: Similar structure but lacks the methoxy groups at the 4 and 7 positions.
Uniqueness
4,7-Dimethoxy-3-phenyl-2H-1-benzopyran-2-one is unique due to the presence of both methoxy groups and a phenyl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential for various applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
42345-65-3 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
4,7-dimethoxy-3-phenylchromen-2-one |
InChI |
InChI=1S/C17H14O4/c1-19-12-8-9-13-14(10-12)21-17(18)15(16(13)20-2)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
AXTCRMPEASQJEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



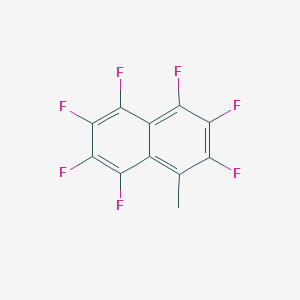
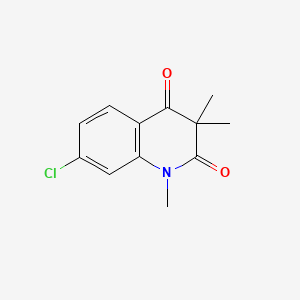
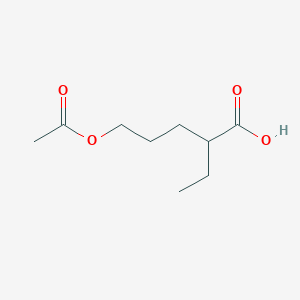

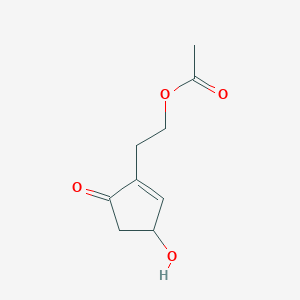
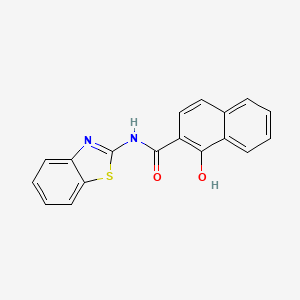

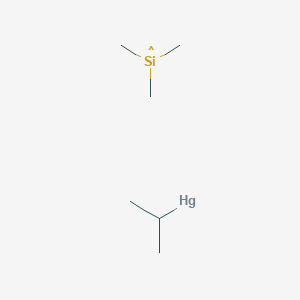
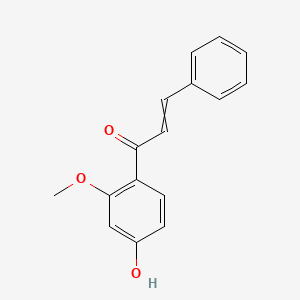

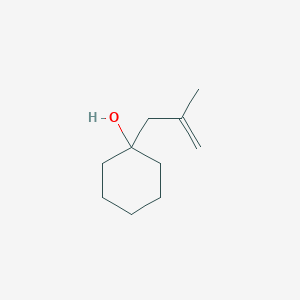

![Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate](/img/structure/B14649433.png)
